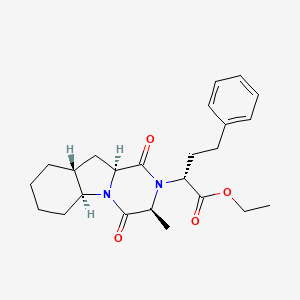
Tiotropium-d3 Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Tiotropium Bromide
Aplicaciones Científicas De Investigación
1. Effects on Lung Hyperinflation and Exercise Tolerance in COPD
Research has demonstrated that tiotropium, a long-acting anticholinergic bronchodilator, significantly reduces lung hyperinflation in chronic obstructive pulmonary disease (COPD) patients. This reduction in lung hyperinflation leads to improved exercise performance and reduced exertional dyspnea (O’Donnell et al., 2004).
2. Long-term Safety and Efficacy in COPD Treatment
A study evaluating the long-term use of tiotropium in COPD highlighted its effectiveness as a bronchodilator over a 12-month period. This study found that tiotropium not only reduces dyspnea but also lessens the frequency of COPD exacerbations and improves overall health status (Casaburi et al., 2002).
3. Role in Dye-Sensitized Solar Cells
Studies have explored the reactivity of iodide, including in the context of dye-sensitized solar cells (DSSCs). For instance, the electrochemical oxidation of iodide has been investigated for its potential applications in these solar cells (Grgur et al., 2006); (Rowley et al., 2011).
4. Improved Health Outcomes with Tiotropium in COPD
Tiotropium has been found to effectively improve symptoms, reduce exacerbations, and enhance the quality of life in patients with COPD, confirming its potential as a first-line treatment for this condition (Vincken et al., 2002).
5. Importance in Perovskite Solar Cells
Research into the structure of perovskite solar cells incorporating iodide and titanium dioxide (TiO2) has underscored the significance of iodide chemistry for efficient solar energy conversion (Choi et al., 2014); (Kim et al., 2012).
6. Tiotropium's Pharmacological Properties
The pharmacological properties of tiotropium, especially its long-acting anticholinergic effects, have been thoroughly studied, demonstrating its high potency and efficacy in binding to muscarinic receptors, which is crucial for its therapeutic action in COPD (Barnes, 2000).
7. Tiotropium in Combination Therapies for COPD
Studies have shown that combining tiotropium with other therapies, such as pulmonary rehabilitation, can lead to significant improvements in exercise tolerance and overall outcomes for COPD patients (Casaburi et al., 2005).
8. Electronic Properties in CH3NH3PbI3/TiO2 Interface
Investigations into the electronic properties at the interface between methylammonium lead iodide perovskite (CH3NH3PbI3) and TiO2 have provided insights into the interfacial structures and their impact on the performance of solid-state solar cells (Geng et al., 2016).
9. Tiotropium's Impact on Mortality and Exacerbations in COPD
Research has evaluated the impact of tiotropium on mortality and exacerbation rates when added to inhaled corticosteroids and long-acting β-agonist therapy in COPD, finding significant benefits in reducing mortality and hospital admissions (Short et al., 2012).
Propiedades
Nombre del producto |
Tiotropium-d3 Iodide |
|---|---|
Fórmula molecular |
C19H19D3NO4S2.I |
Peso molecular |
522.44 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



